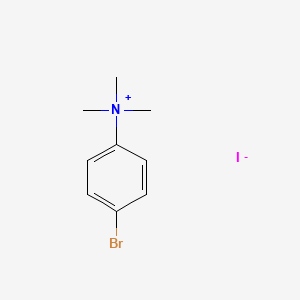
Thallium(I) fluosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(I) fluosilicate, also known as thallium(I) hexafluorosilicate, is an inorganic compound with the chemical formula Tl2SiF6. It is a white crystalline solid that is highly soluble in water. Thallium compounds, including this compound, are known for their high toxicity and have been used in various industrial applications.
Méthodes De Préparation
Thallium(I) fluosilicate can be synthesized through several methods. One common method involves the reaction of thallium(I) carbonate with hydrofluoric acid and silicon tetrafluoride. The reaction conditions typically require a controlled environment to ensure the safe handling of hydrofluoric acid, which is highly corrosive.
Industrial production of this compound often involves the use of thallium(I) sulfate and potassium hexafluorosilicate. The reaction is carried out in an aqueous solution, and the resulting this compound is precipitated out as a white crystalline solid.
Analyse Des Réactions Chimiques
Thallium(I) fluosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents such as chlorine or bromine.
Reduction: this compound can be reduced back to thallium metal using reducing agents like zinc or iron.
Substitution: this compound can undergo substitution reactions with other halides, forming compounds such as thallium(I) chloride or thallium(I) bromide.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thallium(I) fluosilicate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.
Biology: Thallium compounds are used in biological research to study the effects of heavy metal toxicity on living organisms.
Medicine: this compound has been used in medical research to investigate its potential as a radiopharmaceutical agent for imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components.
Mécanisme D'action
The mechanism of action of thallium(I) fluosilicate involves its ability to interfere with various biological processes. Thallium ions can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity, ion transport, and neurotransmission. This disruption can lead to severe toxic effects, including neurological damage and organ failure.
Comparaison Avec Des Composés Similaires
Thallium(I) fluosilicate can be compared with other thallium compounds, such as thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide. While all these compounds share similar toxic properties, this compound is unique in its high solubility in water and its specific applications in the production of special glasses and ceramics.
Similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
- Thallium(I) sulfate (Tl2SO4)
Each of these compounds has distinct properties and applications, making this compound a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
27685-40-1 |
|---|---|
Formule moléculaire |
F6SiTl2 |
Poids moléculaire |
550.84 g/mol |
Nom IUPAC |
silicon(4+);thallium(1+);hexafluoride |
InChI |
InChI=1S/6FH.Si.2Tl/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
Clé InChI |
YCIDPPOFLXLTHA-UHFFFAOYSA-H |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Tl+].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



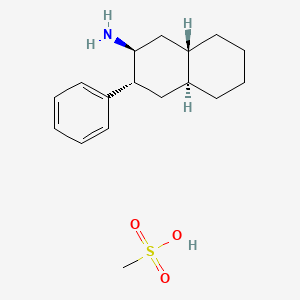


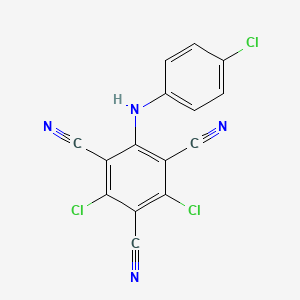

![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)



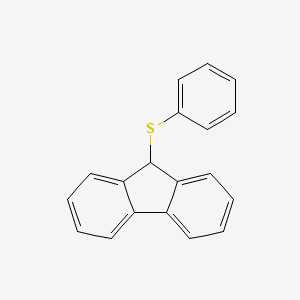
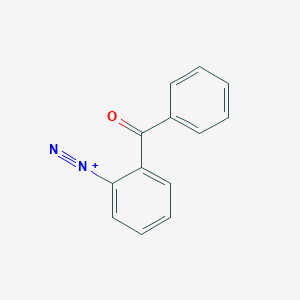
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
